5-Chloro-3-fluoro-2-methoxybenzaldehyde
Overview
Description
5-Chloro-3-fluoro-2-methoxybenzaldehyde is an aromatic aldehyde with the molecular formula C8H6ClFO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with chlorine, fluorine, and methoxy groups. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chloro-3-fluoro-2-methoxybenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 5-chloro-2-fluoro-3-methoxybenzene with a formylating agent such as dichloromethyl methyl ether in the presence of a Lewis acid catalyst like aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-fluoro-2-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine and fluorine substituents on the benzene ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Amines in the presence of a base like sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: 5-Chloro-3-fluoro-2-methoxybenzoic acid.
Reduction: 5-Chloro-3-fluoro-2-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-3-fluoro-2-methoxybenzaldehyde is utilized in scientific research for several purposes:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-3-fluoro-2-methoxybenzaldehyde depends on its specific application. In organic synthesis, it acts as an electrophile due to the presence of the aldehyde group, which can undergo nucleophilic addition reactions. The chlorine and fluorine substituents can influence the reactivity and selectivity of these reactions by altering the electronic properties of the benzene ring.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methoxybenzaldehyde: Similar structure but lacks the chlorine substituent.
2-Fluoro-5-methoxybenzaldehyde: Similar structure but with different positions of the substituents.
5-Chloro-2-methoxybenzaldehyde: Similar structure but lacks the fluorine substituent.
Uniqueness
5-Chloro-3-fluoro-2-methoxybenzaldehyde is unique due to the specific combination and positions of the chlorine, fluorine, and methoxy groups on the benzene ring. This unique substitution pattern can lead to distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
5-chloro-3-fluoro-2-methoxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZQSQXSHLYZSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)Cl)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901277948 | |
Record name | 5-Chloro-3-fluoro-2-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901277948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145742-35-4 | |
Record name | 5-Chloro-3-fluoro-2-methoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145742-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-3-fluoro-2-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901277948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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